molecular formula C9H9N3O3S2 B1349194 N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide CAS No. 436095-78-2

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide

Cat. No.: B1349194
CAS No.: 436095-78-2
M. Wt: 271.3 g/mol
InChI Key: DHGOOCPNKFWIFL-UHFFFAOYSA-N
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Description

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is a sulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a mercapto (-SH) group at position 5 and a phenyl-methanesulfonamide moiety at position 2. This compound combines the electron-withdrawing sulfonamide group with the heterocyclic oxadiazole core, which is known for its metabolic stability and bioisosteric properties. The mercapto group introduces redox-active and nucleophilic characteristics, making it distinct from other oxadiazole derivatives .

Properties

IUPAC Name

N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-17(13,14)12-7-4-2-6(3-5-7)8-10-11-9(16)15-8/h2-5,12H,1H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGOOCPNKFWIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360630
Record name N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-78-2
Record name N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436095-78-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide typically involves the reaction of a hydrazide derivative with carbon disulfide, followed by cyclization to form the oxadiazole ring. The thiol group is then alkylated using different alkyl halides under sonication conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include disulfides, reduced oxadiazole derivatives, and substituted sulfonamides, which can have varied biological and chemical properties.

Scientific Research Applications

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and down-regulating survival proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide lies in its hybrid structure, merging sulfonamide and mercapto-oxadiazole functionalities. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Differences Reported Activities Reference
N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Oxadiazole core, methanesulfonylphenyl group, methoxybenzamide substituent Replaces mercapto (-SH) with benzamide; lacks phenyl-methanesulfonamide linkage Antimicrobial, anti-inflammatory
5-(4-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole core, methylsulfonylphenyl group, amine substituent Lacks mercapto group and methanesulfonamide chain Carbonic anhydrase inhibition
N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide Oxadiazole core, methylsulfonylphenyl group, methylbenzamide substituent Differs in substituent positions; no mercapto group Antibacterial, antitumor
N-(5-(4-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide Oxadiazole core, phenoxybenzamide substituent Replaces mercapto with phenoxybenzamide; lacks direct sulfonamide linkage Enhanced solubility, kinase inhibition
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide Oxadiazole core, benzylsulfanyl group Sulfanyl (-S-) instead of mercapto (-SH); benzyl substituent alters steric effects Antifungal, antiviral

Biological Activity

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is a compound belonging to the class of 1,3,4-oxadiazoles, characterized by its unique chemical structure and significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a mercapto group attached to the oxadiazole ring and a methanesulfonamide moiety, which enhances its solubility and biological activity. Its molecular formula is C11H12N4O2SC_{11}H_{12}N_4O_2S with a molecular weight of 288.31 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Antiviral Activity

The compound has also shown promise in antiviral applications. It inhibits viral replication through mechanisms involving interference with viral enzymes and host cell interactions. Specific studies have reported a significant reduction in viral load in treated cell cultures .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism underlies its potential use in treating inflammatory conditions .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 10 to 30 µM. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : It binds to specific receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies

  • Antibacterial Activity Study : A study conducted on synthesized oxadiazole derivatives showed that compounds similar to this compound exhibited strong antibacterial effects against resistant strains of bacteria. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
  • Anticancer Evaluation : In vitro assays using human cancer cell lines demonstrated that the compound induced significant apoptosis compared to control groups. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide?

  • Methodology :

  • Step 1 : Start with esterification of substituted benzoic acids (e.g., 4-chlorobenzoic acid) using methanol and sulfuric acid to form methyl esters.
  • Step 2 : Convert esters to hydrazides via hydrazination with hydrazine hydrate.
  • Step 3 : Cyclize hydrazides with cyanogen bromide (BrCN) in methanol to form 1,3,4-oxadiazole-2-amine intermediates.
  • Step 4 : Couple the oxadiazole amine with methanesulfonyl chloride derivatives using NaH in dry THF to introduce the sulfonamide group .
    • Key Challenges : Low yields in cyclization (Step 3) due to side reactions; optimization via temperature control (0–5°C) improves purity.

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Spectroscopy :

  • IR : Confirm functional groups (e.g., S–H stretch at ~2550 cm⁻¹ for mercapto groups, C=O at ~1680 cm⁻¹).
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm); 13^{13}C NMR identifies oxadiazole carbons (δ 160–165 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 338.05) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines unit cell parameters (e.g., monoclinic P21/cP2_1/c, a=21.1387a = 21.1387 Å, b=5.4443b = 5.4443 Å) and identifies intermolecular interactions (C–H···π, π-stacking) .

Q. What preliminary biological screening assays are relevant for this compound?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anti-inflammatory : Albumin denaturation inhibition (IC₅₀ calculation via turbidity measurement at 660 nm).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., Cl on phenyl) enhancing oxidative stress in pathogens .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up in academic settings?

  • Strategies :

  • Catalysis : Replace BrCN with safer cyclizing agents (e.g., CDI or NBS) to reduce toxicity.
  • Solvent Optimization : Use DMF instead of THF for coupling reactions to improve solubility of intermediates.
  • Purification : Flash chromatography (hexane:EtOAc gradients) over recrystallization increases yield from 60% to 85% .
    • Case Study : Substituting NaH with K₂CO₃ in Step 4 reduces side-product formation by 30% .

Q. How do structural modifications influence bioactivity?

  • SAR Insights :

  • Mercapto Group (-SH) : Critical for antimicrobial activity; oxidation to sulfone (-SO₂-) reduces potency by 50%.
  • Phenyl Substituents : Electron-deficient groups (e.g., Cl, NO₂) enhance antitumor activity (IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs).
  • Sulfonamide Linker : Replacement with carboxamide decreases metabolic stability in vivo .
    • Data Table :
DerivativeSubstituentMIC (µg/mL)IC₅₀ (Anti-inflammatory, µM)
A -Cl8.245.3
B -OCH₃32.178.9

Q. How to resolve contradictions between computational docking and experimental bioactivity data?

  • Approach :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., DNA polymerase inhibition) to identify false-positive docking poses.
  • Metabolite Interference : Test stability in cell culture media (e.g., DMEM + 10% FBS) to rule out compound degradation .
    • Example : Docking predicts strong binding to DNA gyrase (ΔG = -9.8 kcal/mol), but low MIC values suggest poor membrane permeability. Solution: Introduce lipophilic groups (e.g., -CF₃) to enhance cellular uptake .

Q. What advanced techniques validate target engagement in mechanistic studies?

  • Methods :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to enzymes (e.g., α-amylase).
  • Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of target proteins (e.g., COX-2) in treated cells.
  • Metabolomics : LC-MS/MS profiles to track downstream metabolic disruptions (e.g., ROS accumulation) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo antitumor results diverge?

  • Hypotheses :

  • Pharmacokinetics : Poor oral bioavailability due to high logP (~3.5) limits systemic exposure.
  • Metabolite Interference : Hepatic conversion to inactive sulfonic acid derivatives.
    • Resolution :
  • Prodrug Design : Mask -SH group with acetyl protection to improve absorption.
  • Nanocarrier Delivery : Encapsulate in PLGA nanoparticles to enhance tumor targeting .

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